Ethyl 4-(4-oxopiperidin-1-yl)benzoate
CAS No.: 25437-95-0
Cat. No.: VC3856370
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25437-95-0 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl 4-(4-oxopiperidin-1-yl)benzoate |
| Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | UWOUGBBALATQAZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoate ester substituted at the para position with a 4-oxopiperidine group. The piperidine ring adopts a chair conformation, with the ketone oxygen at position 4 participating in hydrogen bonding. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | ethyl 4-(4-oxopiperidin-1-yl)benzoate |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |
| Topological Polar Surface Area | 55.4 Ų |
The electron-withdrawing ketone group enhances the electrophilicity of the piperidine nitrogen, facilitating nucleophilic substitution reactions.
Spectral Characteristics
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¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperidine CH₂), 3.75 (q, 2H, OCH₂), 7.45 (d, 2H, aromatic), 8.00 (d, 2H, aromatic).
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IR: Strong absorption at 1715 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (piperidone C=O).
Synthesis and Optimization
Laboratory-Scale Synthesis
A two-step protocol is commonly employed:
Step 1: Ethyl 4-aminobenzoate formation
4-Aminobenzoic acid reacts with ethyl chloroformate in dichloromethane under basic conditions (pyridine), yielding ethyl 4-aminobenzoate (78–82% yield).
Step 2: Piperidine coupling
The amine undergoes nucleophilic aromatic substitution with 4-piperidone hydrochloride in dimethylacetamide (DMAc) at 110°C for 12 hours, catalyzed by K₂CO₃. Purification via silica gel chromatography affords the product in 65–70% yield.
Industrial Considerations
Scale-up challenges include:
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Solvent selection: Replacing DMAc with recyclable solvents like 2-methyltetrahydrofuran to reduce environmental impact.
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Catalyst recovery: Implementing fixed-bed reactors with immobilized bases to minimize waste.
Reactivity and Derivative Synthesis
Ester Hydrolysis
The ethyl ester hydrolyzes in NaOH/EtOH (1:1) at 60°C to produce 4-(4-oxopiperidin-1-yl)benzoic acid, a precursor for metal-organic frameworks (MOFs) with gas storage applications.
Ring Functionalization
The piperidone ring undergoes:
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Reductive amination: With NaBH₃CN and primary amines to yield N-alkylated derivatives.
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Grignard addition: At the ketone position to form tertiary alcohols (e.g., using methylmagnesium bromide).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for:
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Kinase inhibitors: Modulating ATP-binding pockets through piperidine-aryl interactions.
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Antipsychotics: Dopamine D₂ receptor antagonists with improved blood-brain barrier penetration.
Material Science
Incorporated into:
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Liquid crystals: The rigid benzoate core enhances mesophase stability.
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Coordination polymers: Via carboxylate-metal linkages for catalytic applications.
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